N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)-N-methylacetamide
Description
N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)-N-methylacetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyrrolidinone ring, an indene moiety, and a benzyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-24(21-12-13-25(23(21)27)15-17-6-3-2-4-7-17)22(26)16-28-20-11-10-18-8-5-9-19(18)14-20/h2-4,6-7,10-11,14,21H,5,8-9,12-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQVAKILNVGQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1=O)CC2=CC=CC=C2)C(=O)COC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)-N-methylacetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation of the pyrrolidinone ring can be performed using benzyl halides in the presence of a base.
Synthesis of the Indene Moiety: The indene structure can be synthesized through various methods, including the cyclization of suitable precursors.
Coupling Reactions: The final step involves coupling the pyrrolidinone and indene moieties through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the indene moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development. It could potentially interact with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential in treating diseases or conditions. Research could focus on its efficacy, safety, and mechanism of action.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)-N-methylacetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)-N-methylacetamide: can be compared with other amides or compounds containing pyrrolidinone and indene moieties.
This compound: may share similarities with compounds like N-benzylacetamide or indene derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties. Comparative studies with similar compounds can highlight these unique aspects and potential advantages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
